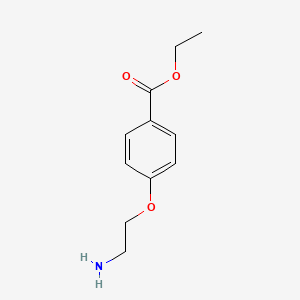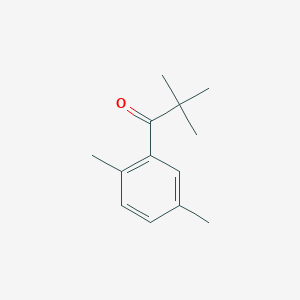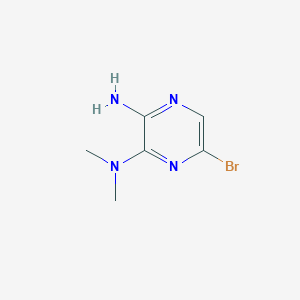
2-Bromo-1-chloronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl. It is a derivative of naphthalene, where two hydrogen atoms are substituted by bromine and chlorine atoms at the 2 and 1 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-chloronaphthalene can be synthesized through the halogenation of naphthalene. One common method involves the bromination of 1-chloronaphthalene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the isomerization of 1-bromo-2-chloronaphthalene over a zeolite catalyst. This process allows for the efficient conversion of the isomer to the desired compound .
化学反応の分析
Types of Reactions
2-Bromo-1-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones.
科学的研究の応用
2-Bromo-1-chloronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
作用機序
The mechanism by which 2-Bromo-1-chloronaphthalene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Similar Compounds
1-Bromo-2-chloronaphthalene: This isomer has the bromine and chlorine atoms at the 1 and 2 positions, respectively.
2-Bromo-1-fluoronaphthalene: Another halogenated naphthalene derivative, where the chlorine atom is replaced by fluorine. This compound may have different reactivity and uses due to the presence of fluorine.
1-Bromo-2-fluoronaphthalene: Similar to 2-Bromo-1-fluoronaphthalene but with the halogen atoms at different positions.
Uniqueness
2-Bromo-1-chloronaphthalene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and various research applications.
特性
IUPAC Name |
2-bromo-1-chloronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYLLUOBDZSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559884 |
Source


|
| Record name | 2-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692728-68-0 |
Source


|
| Record name | 2-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)



![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)








